N-butyl-4-tert-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide N-butyl-4-tert-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 898413-21-3
VCID: VC6112724
InChI: InChI=1S/C19H29NO3S/c1-5-6-12-20(17-11-13-24(22,23)14-17)18(21)15-7-9-16(10-8-15)19(2,3)4/h7-10,17H,5-6,11-14H2,1-4H3
SMILES: CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)C(C)(C)C
Molecular Formula: C19H29NO3S
Molecular Weight: 351.51

N-butyl-4-tert-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide

CAS No.: 898413-21-3

Cat. No.: VC6112724

Molecular Formula: C19H29NO3S

Molecular Weight: 351.51

* For research use only. Not for human or veterinary use.

N-butyl-4-tert-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide - 898413-21-3

Specification

CAS No. 898413-21-3
Molecular Formula C19H29NO3S
Molecular Weight 351.51
IUPAC Name N-butyl-4-tert-butyl-N-(1,1-dioxothiolan-3-yl)benzamide
Standard InChI InChI=1S/C19H29NO3S/c1-5-6-12-20(17-11-13-24(22,23)14-17)18(21)15-7-9-16(10-8-15)19(2,3)4/h7-10,17H,5-6,11-14H2,1-4H3
Standard InChI Key NLSLHRIQJDVBJJ-UHFFFAOYSA-N
SMILES CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)C(C)(C)C

Introduction

Structural Elucidation and Molecular Characteristics

N-Butyl-4-tert-butyl-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)benzamide belongs to the benzamide class, characterized by a central benzene ring substituted with a tert-butyl group at the para position (C4) and an N-linked thiolane sulfone moiety at the amide nitrogen. The thiolane ring (a five-membered sulfur-containing heterocycle) is further functionalized with a sulfone group (-SO₂-), contributing to its electron-withdrawing properties and potential metabolic stability .

Molecular Formula and Stereochemistry

The molecular formula is inferred as C₁₈H₂₆N₂O₃S based on structural analogs such as N-butyl-4-chloro-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-3-nitrobenzene-1-sulfonamide (C₁₄H₁₉ClN₂O₆S₂) . Key features include:

  • Benzamide core: Provides a planar aromatic system for π-π interactions.

  • tert-Butyl group: Enhances lipophilicity and steric bulk, potentially influencing receptor binding.

  • Thiolane sulfone: Introduces conformational rigidity and polarity, critical for solubility and target engagement.

The stereochemistry at the thiolan-3-yl position remains unconfirmed in literature, but synthetic routes for similar compounds often yield racemic mixtures unless chiral catalysts or resolving agents are employed .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis likely involves sequential functionalization of the benzamide scaffold:

  • Benzoyl chloride formation: 4-tert-Butylbenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) .

  • Amide coupling: Reaction with 3-amino-1,1-dioxothiolane (or its hydrochloride salt) in the presence of a base such as triethylamine (Et₃N) .

  • N-Alkylation: Introduction of the n-butyl group via alkylation of the secondary amine using butyl bromide under basic conditions .

Key Challenges and Solutions

  • Regioselectivity: Competing reactions at the amide nitrogen may require protective strategies. For example, temporary protection of the thiolane sulfone amine with a Boc group could prevent undesired alkylation .

  • Purification: The compound’s high lipophilicity (logP ≈ 4.2 predicted) necessitates chromatographic techniques such as reverse-phase HPLC .

Physicochemical Properties

Predicted Properties

Using computational tools and analog data :

PropertyValue
Molecular Weight362.48 g/mol
logP (Octanol-Water)4.1 ± 0.3
Aqueous Solubility0.02 mg/mL (25°C)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors4 (2x SO₂, 1x amide C=O)

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks at 1650 cm⁻¹ (amide C=O stretch), 1320–1150 cm⁻¹ (sulfone S=O asym/sym stretches), and 2960 cm⁻¹ (tert-butyl C-H) .

  • ¹H NMR: Distinct signals for tert-butyl (δ 1.3 ppm, singlet), thiolane protons (δ 3.1–3.5 ppm, multiplet), and n-butyl chain (δ 0.9–1.6 ppm) .

Biological Activity and Mechanism

While direct pharmacological data for this compound are unavailable, structurally related benzamides exhibit diverse activities:

Enzyme Inhibition

Analogous sulfonamide and sulfone derivatives demonstrate inhibitory effects on carbonic anhydrases and cysteine proteases due to sulfone-group interactions with zinc ions or catalytic thiols . For example, N-butyl-4-chloro-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-3-nitrobenzene-1-sulfonamide shows moderate activity against caspase-3 (IC₅₀ = 12 µM) .

Applications in Drug Discovery

Lead Optimization

The compound’s modular structure allows for systematic variation:

  • Thiolane ring expansion: Replacing the five-membered thiolane with a six-membered thiane sulfone could alter binding kinetics .

  • Substituent tuning: Introducing electron-withdrawing groups (e.g., -NO₂) at the benzene meta position may improve target affinity .

Comparison with Structural Analogs

Compound NameStructural FeaturesUnique Aspects
N-tert-Butylbenzamide Simple benzamide with tert-butylLacks sulfone; lower molecular weight
4-tert-Butyl-N-(thiazol-2-yl)benzamide Thiazole substituentEnhanced π-stacking capacity
N-butyl-4-chloro-...sulfonamide Chloro and nitro groupsHigher electrophilicity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator